2,3,4-Tris[(4-methylphenyl)methyl]phenol 2,3,4-Tris[(4-methylphenyl)methyl]phenol
Brand Name: Vulcanchem
CAS No.: 96210-45-6
VCID: VC20595638
InChI: InChI=1S/C30H30O/c1-21-4-10-24(11-5-21)18-27-16-17-30(31)29(20-26-14-8-23(3)9-15-26)28(27)19-25-12-6-22(2)7-13-25/h4-17,31H,18-20H2,1-3H3
SMILES:
Molecular Formula: C30H30O
Molecular Weight: 406.6 g/mol

2,3,4-Tris[(4-methylphenyl)methyl]phenol

CAS No.: 96210-45-6

Cat. No.: VC20595638

Molecular Formula: C30H30O

Molecular Weight: 406.6 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Tris[(4-methylphenyl)methyl]phenol - 96210-45-6

Specification

CAS No. 96210-45-6
Molecular Formula C30H30O
Molecular Weight 406.6 g/mol
IUPAC Name 2,3,4-tris[(4-methylphenyl)methyl]phenol
Standard InChI InChI=1S/C30H30O/c1-21-4-10-24(11-5-21)18-27-16-17-30(31)29(20-26-14-8-23(3)9-15-26)28(27)19-25-12-6-22(2)7-13-25/h4-17,31H,18-20H2,1-3H3
Standard InChI Key IUCMVDCSYHXHIG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)CC3=CC=C(C=C3)C)CC4=CC=C(C=C4)C

Introduction

Chemical Identity and Nomenclature

Structural and Molecular Features

2,3,4-Tris[(4-methylphenyl)methyl]phenol (CAS 96210-45-6) belongs to the class of alkylphenols, where the phenolic hydroxyl group is flanked by three 4-methylbenzyl substituents. The IUPAC name, 2,3,4-tris[(4-methylphenyl)methyl]phenol, reflects its substitution pattern . Key identifiers include:

PropertyValueSource
Molecular FormulaC30H30O\text{C}_{30}\text{H}_{30}\text{O}PubChem
Molecular Weight406.6 g/molPubChem
CAS Registry Number96210-45-6PubChem
SMILESCC1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)CC3=CC=C(C=C3)C)CC4=CC=C(C=C4)CPubChem

The compound’s structure is distinguished by steric hindrance from the bulky 4-methylbenzyl groups, which likely impacts its reactivity and solubility .

Synonyms and Database Identifiers

Alternative designations include DTXSID40759909 (DSSTox Substance ID) and Wikidata Q82714196 . These identifiers facilitate cross-referencing across toxicological and chemical databases.

Synthesis and Manufacturing

Reaction Mechanism

The proposed alkylation mechanism involves:

  • Deprotonation of phenol’s hydroxyl group to form a phenoxide ion.

  • Nucleophilic attack by the phenoxide on 4-methylbenzyl halides, leading to substitution at the 2-, 3-, and 4-positions.

  • Purification via recrystallization or chromatography to isolate the trisubstituted product.

This route necessitates precise stoichiometric control to avoid over-alkylation or isomer formation .

Structural and Spectroscopic Characterization

Crystallographic Data

Although no crystal structure for 2,3,4-Tris[(4-methylphenyl)methyl]phenol is reported, related compounds like dichlorido-bis(4-methylphenyl-κC1)tin(IV) (orthorhombic, P212121P2_12_12_1) provide insights into the steric effects of 4-methylbenzyl groups . The tin compound’s lattice parameters (a=8.2912A˚,b=9.6221A˚,c=18.5616A˚a = 8.2912 \, \text{Å}, b = 9.6221 \, \text{Å}, c = 18.5616 \, \text{Å}) highlight the spatial demands of 4-methylphenyl substituents .

Spectroscopic Profiles

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would likely confirm the molecular ion peak at m/z 406.6 (calculated for C30H30O\text{C}_{30}\text{H}_{30}\text{O}) .

  • NMR Spectroscopy: 1H^1\text{H}-NMR would reveal signals for aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 2.3 ppm), and the phenolic hydroxyl (δ 5.0–5.5 ppm).

Physicochemical Properties

Thermal Stability

Data on melting/boiling points and thermal decomposition are absent in available literature. Comparative analysis with 2,4,6-Tris(dimethylaminomethyl)phenol (melting point ~40°C) suggests that the bulky 4-methylbenzyl groups in 2,3,4-Tris[(4-methylphenyl)methyl]phenol may elevate its melting point due to increased van der Waals interactions .

Solubility and LogP

The calculated partition coefficient (LogP) of 5.19 for 2,3-bis[(4-methylphenyl)methyl]phenol—a structurally similar compound—indicates high hydrophobicity . Extrapolating this, 2,3,4-Tris[(4-methylphenyl)methyl]phenol likely exhibits limited aqueous solubility, favoring organic solvents like toluene or dichloromethane .

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